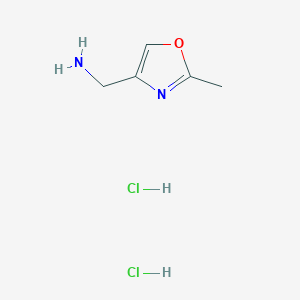
4-benzyl-3-cyclobutylmorpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Benzyl-3-cyclobutylmorpholine (4-BCM) is a cyclobutylmorpholine derivative that has been used in scientific research for many years. It is a versatile compound that can be used in a variety of applications, including as a reagent for the synthesis of other compounds, as a substrate for biochemical experiments, and as a probe for the study of physiological effects.
Mécanisme D'action
The mechanism of action of 4-benzyl-3-cyclobutylmorpholine is not yet fully understood. However, it is believed to act as an agonist at certain receptors, including serotonin and dopamine receptors, and to modulate the activity of these receptors. It is also thought to interact with ion channels, including potassium and sodium channels, and to modulate their activity.
Biochemical and Physiological Effects
4-benzyl-3-cyclobutylmorpholine has been shown to have a number of biochemical and physiological effects. In animal models, it has been shown to increase the release of serotonin and dopamine, and to modulate the activity of certain ion channels. It has also been shown to modulate the activity of certain enzymes, including monoamine oxidase. In addition, it has been shown to have anti-inflammatory and analgesic effects.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 4-benzyl-3-cyclobutylmorpholine in laboratory experiments has a number of advantages. It is a relatively inexpensive compound, and is readily available. It is also relatively stable and has a long shelf life. However, there are some limitations to its use in laboratory experiments. It is a relatively weak agonist at certain receptors, and its effects may not be as pronounced as those of other compounds. In addition, its metabolism is not well understood, and it may be metabolized differently in different organisms.
Orientations Futures
There are a number of potential future directions for 4-benzyl-3-cyclobutylmorpholine research. One potential direction is to further explore its mechanism of action and to identify additional receptors and ion channels that it may interact with. Another potential direction is to further explore its biochemical and physiological effects, including its effects on inflammation and pain. Additionally, further research could be conducted to explore its potential applications in the development of new drugs, and to further understand its metabolism. Finally, further research could be conducted to explore the potential advantages and limitations of using 4-benzyl-3-cyclobutylmorpholine in laboratory experiments.
Méthodes De Synthèse
4-benzyl-3-cyclobutylmorpholine is synthesized through a multi-step reaction involving the reaction of cyclobutylmorpholine with benzyl bromide. The reaction is typically conducted in an organic solvent such as dichloromethane and requires the presence of a base such as triethylamine. The reaction yields 4-benzyl-3-cyclobutylmorpholine as the main product, with minor amounts of other products such as cyclobutylmorpholine derivatives.
Applications De Recherche Scientifique
4-benzyl-3-cyclobutylmorpholine has a number of potential applications in scientific research. It has been used as a reagent for the synthesis of other compounds, as a substrate for biochemical experiments, and as a probe for the study of physiological effects. It has also been used in the development of new drugs and in the study of drug metabolism.
Propriétés
IUPAC Name |
4-benzyl-3-cyclobutylmorpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO/c1-2-5-13(6-3-1)11-16-9-10-17-12-15(16)14-7-4-8-14/h1-3,5-6,14-15H,4,7-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLMKFNFFVDKEIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2COCCN2CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Benzyl-3-cyclobutylmorpholine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[2-(pyridin-2-yl)hydrazin-1-ylidene]azepan-2-one](/img/structure/B6600330.png)
![methyl 2-{[(3-nitrophenyl)methyl]sulfanyl}acetate](/img/structure/B6600333.png)

![[(2R)-1-bromopropan-2-yl]benzene](/img/structure/B6600356.png)
![(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid](/img/structure/B6600359.png)
![3-{[(tert-butoxy)carbonyl]amino}-3-(trifluoromethyl)cyclobutane-1-carboxylic acid, Mixture of diastereomers](/img/structure/B6600364.png)
![(1S,5R)-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B6600380.png)
![3-{[4-(aminomethyl)piperidin-1-yl]methyl}aniline](/img/structure/B6600391.png)
![(2S)-2-methyl-3-[4-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B6600398.png)
![2-Propenoic acid, 2-[(4-methylphenoxy)methyl]-](/img/structure/B6600405.png)

phenyl-lambda6-sulfanone](/img/structure/B6600417.png)
(trifluoromethyl)-lambda6-sulfanone](/img/structure/B6600420.png)
